1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a bromo-methoxybenzenesulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the bromo-methoxybenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-bromo-3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the ethanone moiety: The final step involves the acylation of the piperazine derivative with ethanoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution reactions: Products with various functional groups replacing the bromine atom.
Oxidation and reduction reactions: Products with altered oxidation states of the methoxy group.
Coupling reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
- 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
- 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-one
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one
Comparison:
- Uniqueness: The presence of both bromo and methoxy groups in 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one provides unique electronic and steric properties, making it distinct from other similar compounds.
- Reactivity: The combination of these substituents influences the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
1-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)11-3-4-12(14)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRZCCSYHXGGQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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